molecular formula C22H19N3O3 B11703086 [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate

Cat. No.: B11703086
M. Wt: 373.4 g/mol
InChI Key: JPYYDWXSNLYBCT-UHFFFAOYSA-N
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Description

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is a chemical compound known for its unique structural properties and applications. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused to a benzene ring. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate typically involves the esterification of [2-(benzotriazol-2-yl)-4-methylphenol] with [2-(2-methylphenoxy)acetic acid]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation. It is also employed in the synthesis of various organic compounds due to its reactivity .

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and potential clinical applications .

Industry

Industrially, this compound is used as a UV absorber in coatings, plastics, and other materials to enhance their durability and longevity .

Mechanism of Action

The mechanism of action of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials. At the molecular level, it interacts with specific pathways and targets, such as enzymes and proteins, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate offers unique advantages in terms of its stability and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C22H19N3O3/c1-15-11-12-21(28-22(26)14-27-20-10-6-3-7-16(20)2)19(13-15)25-23-17-8-4-5-9-18(17)24-25/h3-13H,14H2,1-2H3

InChI Key

JPYYDWXSNLYBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)COC2=CC=CC=C2C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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